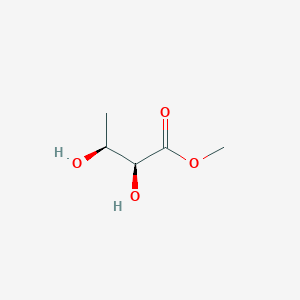
α-Chloro-1-naphthaleneacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
α-Chloro-1-naphthaleneacetamide: is a chemical compound with the molecular formula C₁₂H₁₀ClNO and a molecular weight of 219.67 g/mol . It is a derivative of 1-naphthaldehyde and is known for its role as an impurity in the plant rooting hormone 1-naphthaleneacetamide . This compound is used in various chemical syntheses and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From 1-Naphthaldehyde: α-Chloro-1-naphthaleneacetamide can be synthesized by reacting 1-naphthaldehyde with chloroacetyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous benzene at 0°C.
From Ethyl Chloroacetate: Another method involves the reaction of ethyl chloroacetate with cold aqueous ammonia solutions.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reactions using the above-mentioned synthetic routes. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: α-Chloro-1-naphthaleneacetamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthaleneacetamides, while oxidation can produce naphthaleneacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: α-Chloro-1-naphthaleneacetamide is used as a reagent in the synthesis of phosphors without rare-earth elements for eco-energy lighting-based LEDs .
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities and applications in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of α-Chloro-1-naphthaleneacetamide involves its interaction with specific molecular targets and pathways. As a derivative of 1-naphthaldehyde, it can act as a synthetic auxin, influencing plant growth and development . The compound’s effects are mediated through its interaction with auxin receptors and subsequent activation of downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Naphthaleneacetamide: A synthetic auxin used as a rooting hormone.
1-Naphthaleneacetic Acid: Another synthetic auxin with similar applications in agriculture.
Uniqueness: α-Chloro-1-naphthaleneacetamide is unique due to its specific chemical structure, which includes a chlorine atom. This structural feature imparts distinct reactivity and properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
1249000-14-3 |
|---|---|
Molekularformel |
C₁₂H₁₀ClNO |
Molekulargewicht |
219.67 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






